molecular formula C17H19NS B2529189 4'-Butyl-[1,1'-biphenyl]-4-carbothioamide CAS No. 72997-85-4

4'-Butyl-[1,1'-biphenyl]-4-carbothioamide

Cat. No.: B2529189
CAS No.: 72997-85-4
M. Wt: 269.41
InChI Key: ZUGUCIGSLBBYSG-UHFFFAOYSA-N
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Description

4'-Butyl-[1,1'-biphenyl]-4-carbothioamide is a useful research compound. Its molecular formula is C17H19NS and its molecular weight is 269.41. The purity is usually 95%.
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Biological Activity

4'-Butyl-[1,1'-biphenyl]-4-carbothioamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, synthesis, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17_{17}H19_{19}NS. The compound features a biphenyl structure substituted with a butyl group and a carbothioamide functional group, which is known for its role in various biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study involving thiourea derivatives reported that several compounds demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were notably lower than those of conventional antibiotics, suggesting a promising therapeutic potential.

CompoundMIC (µg/mL)Bacterial Strain
This compoundTBDS. aureus
Thiourea Derivative A1250E. coli
Thiourea Derivative B>5000P. aeruginosa

Anticancer Activity

The anticancer efficacy of this compound has been explored through various in vitro studies. For instance, a related compound demonstrated IC50_{50} values indicating significant cytotoxic effects against breast cancer cells (MCF-7) . The mechanism appears to involve apoptosis induction and cell cycle arrest in the S phase.

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7225Apoptosis induction, S phase arrest
HepG-2TBDTBD
HCT-116TBDTBD

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets. The carbothioamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. Additionally, the butyl group may enhance membrane permeability, facilitating cellular uptake .

Case Studies

A notable case study involved the testing of various thiourea derivatives against cancer cell lines. The results highlighted that modifications in the structure significantly influenced biological activity. For example, electron-donating groups at specific positions on the phenyl ring enhanced anticancer activity compared to electron-withdrawing groups .

Properties

IUPAC Name

4-(4-butylphenyl)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NS/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h5-12H,2-4H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGUCIGSLBBYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.